Cas no 1385696-41-2 (4-(Cyclobutylmethyl)oxane-4-carboxylic acid)

4-(Cyclobutylmethyl)oxane-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-(Cyclobutylmethyl)oxane-4-carboxylic acid
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- インチ: 1S/C11H18O3/c12-10(13)11(4-6-14-7-5-11)8-9-2-1-3-9/h9H,1-8H2,(H,12,13)
- InChIKey: BXYIPEOJUHXESP-UHFFFAOYSA-N
- ほほえんだ: O1CCC(CC2CCC2)(C(O)=O)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
4-(Cyclobutylmethyl)oxane-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM501710-1g |
4-(Cyclobutylmethyl)tetrahydro-2H-pyran-4-carboxylicacid |
1385696-41-2 | 98% | 1g |
$585 | 2023-03-07 |
4-(Cyclobutylmethyl)oxane-4-carboxylic acid 関連文献
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
4-(Cyclobutylmethyl)oxane-4-carboxylic acidに関する追加情報
Introduction to 4-(Cyclobutylmethyl)oxane-4-carboxylic acid (CAS No. 1385696-41-2)
4-(Cyclobutylmethyl)oxane-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1385696-41-2, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, featuring a cyclobutylmethyl substituent attached to an oxane ring with a carboxylic acid functional group, exhibits unique structural and chemical properties that make it a valuable scaffold for the development of novel therapeutic agents.
The molecular structure of 4-(Cyclobutylmethyl)oxane-4-carboxylic acid consists of a cycloalkyl group fused with an oxygen-containing heterocycle, which contributes to its distinct reactivity and potential biological activity. The presence of the carboxylic acid moiety further enhances its utility as a building block in synthetic chemistry, allowing for further functionalization and derivatization to create more complex molecules.
In recent years, there has been growing interest in the development of compounds with oxane-based scaffolds due to their favorable pharmacokinetic properties and potential applications in drug design. The cyclobutylmethyl group, in particular, has been shown to influence the solubility and metabolic stability of attached molecules, making it an attractive feature for medicinal chemists seeking to optimize drug-like characteristics.
Current research in the field of 4-(Cyclobutylmethyl)oxane-4-carboxylic acid has focused on its role as a precursor in the synthesis of bioactive molecules. Studies have demonstrated its utility in generating derivatives with potential applications in anti-inflammatory, antimicrobial, and anticancer therapies. The oxane ring, known for its stability and flexibility, provides a robust framework that can be modified to target specific biological pathways.
One notable application of this compound is in the synthesis of protease inhibitors, where the cyclobutylmethyl group serves as a key pharmacophore. By leveraging the structural features of 4-(Cyclobutylmethyl)oxane-4-carboxylic acid, researchers have been able to develop molecules that exhibit high affinity for target enzymes, leading to improved therapeutic efficacy. Additionally, the carboxylic acid functionality allows for further derivatization into esters or amides, expanding the range of possible applications.
The chemical synthesis of 4-(Cyclobutylmethyl)oxane-4-carboxylic acid involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to optimize the production process. These methods not only enhance efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.
From a computational chemistry perspective, 4-(Cyclobutylmethyl)oxane-4-carboxylic acid has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These studies have provided valuable insights into how structural modifications can influence binding affinity and selectivity, guiding the design of next-generation drug candidates. The integration of experimental data with computational predictions has been crucial in refining our understanding of this compound's potential.
The pharmaceutical industry has shown particular interest in 4-(Cyclobutylmethyl)oxane-4-carboxylic acid due to its versatility as a synthetic intermediate. Companies engaged in drug discovery are exploring its use in developing small molecule libraries for high-throughput screening. This approach allows researchers to rapidly identify novel compounds with therapeutic potential by leveraging the unique structural features of this scaffold.
In conclusion, 4-(Cyclobutylmethyl)oxane-4-carboxylic acid (CAS No. 1385696-41-2) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique structural attributes and synthetic utility make it a valuable tool for developing innovative therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in the discovery and development of next-generation drugs.
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